molecular formula C14H26Cl4 B13406446 7,7,8,8-Tetrachlorotetradecane

7,7,8,8-Tetrachlorotetradecane

Cat. No.: B13406446
M. Wt: 336.2 g/mol
InChI Key: LTVNXKOPVRVIEZ-UHFFFAOYSA-N
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Description

7,7,8,8-Tetrachlorotetradecane is a chlorinated alkane of significant interest in environmental science and toxicology research. It serves as a model compound and an analytical standard for studying the environmental fate, bioaccumulation, and metabolic transformation of chlorinated paraffins (CPs), a large class of industrial chemicals. Researchers utilize this compound to investigate its behavior in various ecosystems, its potential for long-range transport, and its toxicological profile. A key area of study involves its role as a putative metabolite of the ubiquitous pollutant and potent peroxisome proliferator, perfluorooctanesulfonic acid (PFOS). Studies suggest that the tetrachlorinated chain of this compound could be a product of the reductive defluorination of PFOS in microbial systems, making it a valuable tracer for understanding PFOS degradation pathways (Source: ACS Publications) . As a specific, single congener, it is essential for the development and calibration of sophisticated analytical methods like gas chromatography-mass spectrometry (GC-MS) to accurately quantify CP levels in complex environmental and biological matrices, thereby addressing the challenging task of CP congener-specific analysis. This high-purity compound is intended for research purposes only, providing scientists with a reliable tool to advance our understanding of pollutant dynamics and metabolic pathways.

Properties

Molecular Formula

C14H26Cl4

Molecular Weight

336.2 g/mol

IUPAC Name

7,7,8,8-tetrachlorotetradecane

InChI

InChI=1S/C14H26Cl4/c1-3-5-7-9-11-13(15,16)14(17,18)12-10-8-6-4-2/h3-12H2,1-2H3

InChI Key

LTVNXKOPVRVIEZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(CCCCCC)(Cl)Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthesis Methods

1,2,13,14-Tetrachlorotetradecane can be synthesized through the chlorination of tetradecane using various methods:

  • Chlorination of Tetradecane : The primary method involves reacting tetradecane with chlorine gas under controlled conditions.
  • Controlled Reaction Conditions : The synthesis requires careful control to achieve the desired degree of chlorination and minimize the formation of unwanted by-products.
  • Analytical Techniques : Techniques like gas chromatography-mass spectrometry (GC-MS) are used to monitor the reaction and ensure product purity.

Chemical Properties

1,2,13,14-Tetrachlorotetradecane has the following properties:

Property Description
Chemical Formula CxH(2x-y+2)Cly
Molar Mass Variable due to different isomers and chlorine content
Physical State Liquid
Boiling Point > 200 °C (decomposes)
Water Solubility < 0.03 mg/L (estimated)
Log Kow 4.70 (estimated)
Use 50% as flame retardant in rubber products and 50% as an additive in lubricants
Environmental Fate Highly persistent in some environmental compartments; microbial degradation may lead to dechlorination and carbon chain cleavage, but the degree of degradation is generally low

Applications

1,2,13,14-Tetrachlorotetradecane is used for:

  • Flame Retardant : Used in plastics, textiles, and rubber products to reduce flammability.
  • Additive in Lubricants : Enhances the performance and stability of lubricants in industrial machinery.
  • Rubber Products : Improves the durability and resistance of rubber products.

Chemical Reactions Analysis

Types of Reactions

7,7,8,8-Tetrachlorotetradecane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of chlorinated alcohols or ketones.

    Reduction: The reduction process can convert the compound into less chlorinated derivatives or hydrocarbons.

    Substitution: Halogen exchange reactions can replace chlorine atoms with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products Formed

    Oxidation: Chlorinated alcohols, ketones, or carboxylic acids.

    Reduction: Less chlorinated hydrocarbons or fully dechlorinated tetradecane.

    Substitution: Compounds with different halogens or functional groups replacing chlorine atoms.

Scientific Research Applications

7,7,8,8-Tetrachlorotetradecane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex chlorinated compounds and as a reagent in various organic reactions.

    Biology: The compound’s interactions with biological systems are studied to understand its potential effects and applications in biochemistry.

    Medicine: Research is conducted to explore its potential use in pharmaceuticals, particularly in drug design and development.

    Industry: It is utilized in the production of specialty chemicals, including flame retardants and plasticizers.

Mechanism of Action

The mechanism by which 7,7,8,8-Tetrachlorotetradecane exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The presence of chlorine atoms can influence the compound’s reactivity and binding affinity, leading to specific biochemical pathways being activated or inhibited.

Comparison with Similar Compounds

Isomeric Chlorinated Tetradecanes

7,7,8,8-Tetrachlorotetradecane differs from its isomers in the positioning of chlorine atoms, which significantly impacts physicochemical and regulatory profiles:

Compound Name CAS No. Chlorine Positions Molecular Weight (g/mol) Regulatory Status (EU RoHS)
This compound 92370-02-0 7,7,8,8 336.17 Restricted
1,1,14,14-Tetrachlorotetradecane 32905-57-0 1,1,14,14 336.17 Not explicitly mentioned*

Notes:

  • The 1,1,14,14 isomer has chlorines at terminal positions, likely increasing volatility compared to the centrally substituted 7,7,8,8 isomer .
  • Both isomers are classified as "chlorinated environmental pollutants" in biochemical supply catalogs .

Shorter-Chain Chlorinated Alkanes

Shorter-chain analogs, such as 3,4,7,8-tetrachlorodecane (C₁₀H₁₆Cl₄), exhibit distinct properties due to reduced chain length:

Property This compound 3,4,7,8-Tetrachlorodecane
Chain Length C14 C10
Molecular Weight 336.17 296.09
Synthesis Method Chlorination of alkenes Chlorination of deca-3,7-diene
Environmental Mobility Lower (longer chain) Higher (shorter chain)

Key Differences :

  • Regulatory focus on C14 derivatives (e.g., EU RoHS) suggests greater concern for longer-chain persistence .

Aromatic Chlorinated Hydrocarbons

Chlorinated aromatic compounds, such as 7,7,8,8-tetrachloro-p-xylylene , differ in structure and application:

Property This compound 7,7,8,8-Tetrachloro-p-xylylene
Backbone Structure Alkane Aromatic (p-xylylene)
Chlorine Positions Aliphatic Aromatic ring
Applications Limited (potential plasticizer) Polymer synthesis (e.g., charge-transfer complexes)
Toxicity Data Limited (restricted under RoHS) No direct data; aromatic chlorides often more reactive

Functional Comparison :

  • Aromatic chlorides (e.g., tetrachloro-p-xylylene) are utilized in electronic materials due to electron-accepting properties, whereas aliphatic chlorides are more commonly linked to environmental persistence .

Other Tetrachloro Compounds

Compounds like 1,1,2,2-tetrachloroethane (C₂H₂Cl₄) and tetrachloroethylene (C₂Cl₄) highlight the role of chlorine count and molecular geometry:

Compound Name Chlorine Count Molecular Weight (g/mol) Key Risks
This compound 4 336.17 Bioaccumulation, restricted
1,1,2,2-Tetrachloroethane 4 167.85 Hepatotoxic, carcinogenic
Tetrachloroethylene 4 165.83 Neurotoxic, probable carcinogen

Structural Insights :

  • Smaller tetrachloro compounds (e.g., C2) are more volatile and acutely toxic, whereas C14 derivatives pose chronic environmental risks.

Q & A

Basic Research Questions

Q. How can 7,7,8,8-tetrachlorotetradecane be reliably identified and quantified in environmental samples using analytical chemistry techniques?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the primary method for detection, leveraging its high sensitivity for chlorinated hydrocarbons. Calibration standards (e.g., tetrachlorotetradecane isomers) should be used to validate retention times and fragmentation patterns . For quantification, internal standards like deuterated analogs (e.g., d30-n-tetradecane) improve precision by correcting for matrix effects .
  • Key Data :

ParameterValueSource
Molecular FormulaC₁₄H₂₆Cl₄
CAS No.32905-57-0
Molecular Weight336.17 g/mol

Q. What regulatory frameworks restrict the use or release of this compound, and how do these impact experimental design?

  • Methodological Answer : Under EU RoHS Directive 2015/863/EU, chlorinated alkanes (including tetrachlorotetradecane) are restricted in electronic equipment. Researchers must incorporate waste management protocols (e.g., closed-loop systems) and validate absence in final products via GC-MS or liquid chromatography-high-resolution mass spectrometry (LC-HRMS) .

Advanced Research Questions

Q. What are the dominant environmental degradation pathways of this compound, and how can they be modeled in laboratory settings?

  • Methodological Answer : Aerobic microbial degradation studies using soil microcosms spiked with ¹³C-labeled tetrachlorotetradecane can track metabolite formation via isotopic ratio mass spectrometry. Anaerobic reductive dechlorination pathways should be tested using sulfate-reducing bacteria consortia, with chloride ion release monitored as a degradation marker .
  • Example Experimental Design :

ConditionParametersDetection Method
AerobicO₂, 25°C, pH 7¹³C-NMR, LC-HRMS
AnaerobicN₂, 30°C, pH 6Ion chromatography for Cl⁻

Q. How can researchers resolve contradictions in reported toxicity data for this compound across studies?

  • Methodological Answer : Perform a systematic review with meta-analysis, categorizing data by test organism (e.g., Daphnia magna vs. zebrafish), exposure duration, and solvent carriers. Use multivariate regression to identify confounding variables (e.g., impurities in commercial standards) .

Q. What advanced separation techniques are optimal for detecting tetrachlorotetradecane in complex matrices like biological tissues or sediment?

  • Methodological Answer : Accelerated solvent extraction (ASE) with dichloromethane followed by cleanup via gel permeation chromatography (GPC) reduces lipid interference. For high-resolution separation, two-dimensional GC (GC×GC) with electron capture detection (ECD) enhances sensitivity for chlorinated compounds .

Data Contradiction Analysis

Q. Why do half-life estimates for this compound vary significantly between laboratory and field studies?

  • Methodological Answer : Lab studies often underestimate environmental persistence due to controlled conditions (e.g., constant temperature). Field studies should account for variable factors like organic carbon content and microbial diversity. Use fugacity modeling to reconcile lab-field discrepancies by integrating partition coefficients (log Kₒw = 5.2) .

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